2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole
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Overview
Description
2-({2-azabicyclo[221]heptan-2-yl}methyl)-1H-1,3-benzodiazole is a complex organic compound that features a bicyclic structure fused with a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in dry tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include epoxides, reduced alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole apart is its fused benzodiazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as drug design and material science.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-13-12(3-1)15-14(16-13)9-17-8-10-5-6-11(17)7-10/h1-4,10-11H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTBFRACHXJSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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